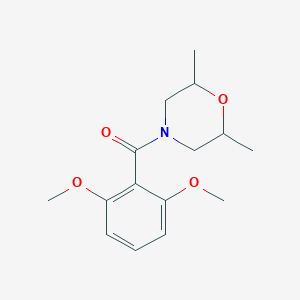
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine, also known as DDM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a morpholine derivative that has been used in various applications, including as a photoinitiator in polymerization reactions and as a fluorescent probe in biological imaging.
作用機序
The mechanism of action of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine can interact with proteins and other biomolecules through hydrogen bonding and other non-covalent interactions. This interaction can lead to changes in the conformation and activity of the biomolecule, which can be detected through fluorescence or other spectroscopic techniques.
Biochemical and Physiological Effects:
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, some studies have suggested that 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine can interact with certain enzymes and other biomolecules, leading to changes in their activity. These effects are generally minor and do not pose a significant risk to human health.
実験室実験の利点と制限
One of the main advantages of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is its ability to selectively bind to proteins and other biomolecules, making it a useful tool for studying their structure and function. 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is also relatively easy to synthesize and has minimal toxicity, making it a safe and convenient choice for scientific research.
However, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine does have some limitations. For example, its fluorescence properties can be affected by various factors, such as pH and temperature, which can make it difficult to interpret results. Additionally, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is not suitable for all applications and may not be effective in certain experimental conditions.
将来の方向性
There are several potential future directions for research involving 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine. One area of interest is the development of new fluorescent probes based on 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine, which could have improved properties and be used for a wider range of applications. Another area of interest is the use of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine in drug discovery, where it could be used to screen for compounds that interact with specific proteins or other biomolecules.
Overall, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying the structure and function of proteins and other biomolecules, and it is likely to continue to be an important area of research in the future.
合成法
The synthesis of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 2,6-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine as a white crystalline solid.
科学的研究の応用
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe in biological imaging, where it can selectively bind to proteins and other biomolecules. 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has also been used as a photoinitiator in polymerization reactions, where it can initiate the polymerization of various monomers under UV light.
特性
IUPAC Name |
(2,6-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-8-16(9-11(2)20-10)15(17)14-12(18-3)6-5-7-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGMIPBVQNQXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

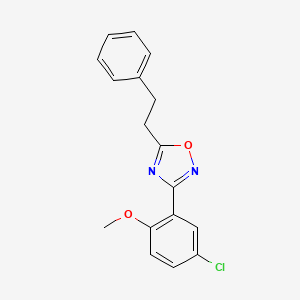
![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)

![7-acetyl-6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5330844.png)
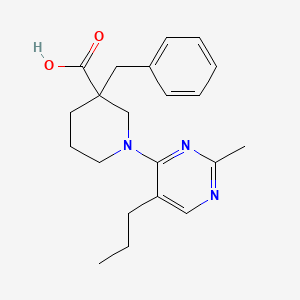
![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
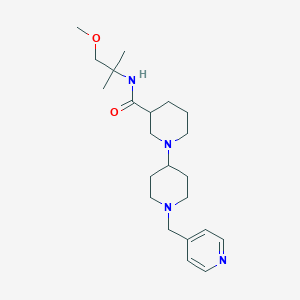
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)
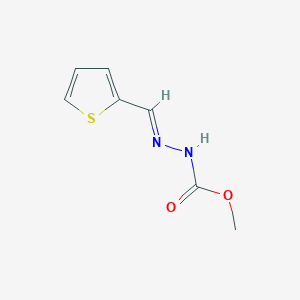
![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)